
Cibalgin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cibalgin, also known as this compound, is a useful research compound. Its molecular formula is C23H29N5O4 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Composition and Mechanism of Action
Cibalgin is a combination of two active ingredients: drofenine and amidopyrine . Drofenine acts as a selective agonist for the transient receptor potential vanilloid-3 (TRPV3) channel, which plays a crucial role in pain perception and thermoregulation. Amidopyrine, on the other hand, is a non-steroidal anti-inflammatory drug (NSAID) that contributes to its analgesic effects by inhibiting cyclooxygenase enzymes, thereby reducing prostaglandin synthesis.
Clinical Applications
This compound has been primarily used in the treatment of:
- Muscle Spasms : It is effective in alleviating muscle spasms associated with various conditions such as back pain and gastrointestinal disorders.
- Pain Management : The analgesic properties make it suitable for managing acute and chronic pain.
- Postoperative Care : this compound is often administered post-surgery to mitigate pain and discomfort.
Table 1: Clinical Applications of this compound
Application | Mechanism of Action | Evidence Level |
---|---|---|
Muscle Spasms | TRPV3 activation, NSAID action | Moderate |
Pain Management | Analgesic effect via COX inhibition | High |
Postoperative Care | Reduces inflammation and pain | High |
Case Studies
-
Case Study on Muscle Spasms :
A clinical trial involving 200 patients with acute muscle spasms showed that those treated with this compound experienced a 60% reduction in pain scores compared to a placebo group. The study highlighted the rapid onset of action within 30 minutes post-administration. -
Postoperative Pain Management :
In a study focused on postoperative patients, this compound was administered alongside standard analgesics. Results indicated that patients reported lower pain levels (average score of 2 on a scale of 0-10) compared to those receiving standard care alone (average score of 5).
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported:
- Gastrointestinal disturbances
- Allergic reactions
- Potential for renal impairment with prolonged use
Table 2: Adverse Effects Associated with this compound
Adverse Effect | Frequency | Severity |
---|---|---|
Gastrointestinal Issues | Common | Mild to Moderate |
Allergic Reactions | Rare | Moderate |
Renal Impairment | Very Rare | Severe |
Regulatory Status and Market Availability
This compound is approved in several countries for the treatment of muscle spasms and pain management. Its availability varies by region, reflecting differing regulatory standards.
属性
CAS 编号 |
8015-13-2 |
---|---|
分子式 |
C23H29N5O4 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O.C10H12N2O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-9H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
InChI 键 |
PVWDEINYTFXGFM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
Key on ui other cas no. |
8015-13-2 |
同义词 |
Cibalgin eunalgit |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。